molecular formula C2H8Cl2N4S2 B086961 Formamidine disulfide dihydrochloride CAS No. 14807-75-1

Formamidine disulfide dihydrochloride

Cat. No. B086961
CAS RN: 14807-75-1
M. Wt: 223.2 g/mol
InChI Key: BFJQSCVWXZOXGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Formamidine disulfide dihydrochloride can be synthesized through reactions of d-element salts, yielding compounds such as FDSH2[CuCl4]·H2O and FDSH2[ZnCl4]. These products are characterized by X-ray diffraction, chemical, and thermal analysis, indicating the presence of the FDSH22+ cation, which transforms into a trisulfide cation upon exposure to air in hydrochloric acid solution (Golovnev et al., 2013).

Molecular Structure Analysis

The molecular structure of formamidine disulfide dihydrochloride and its compounds is confirmed through X-ray diffraction methods. The compounds exhibit a structure featuring the FDSH22+ cation, a key indicator of the reaction products' identity and composition. This cation is a critical component, suggesting the potential for further chemical transformations (Golovnev et al., 2013).

Chemical Reactions and Properties

One notable chemical reaction involving formamidine disulfide is its oxidation by aqueous chlorine dioxide in acidic media, leading to products such as urea and sulfate. This reaction is slow and dependent on highly acidic conditions to prevent the disproportionation of chlorine dioxide (Martincigh et al., 2013).

Physical Properties Analysis

The physical properties of formamidine disulfide dihydrochloride and its reaction products can be inferred from their synthesis conditions and the nature of their molecular structures. X-ray diffraction and spectral analysis (IR, Raman) provide insights into the compounds' physical characteristics, highlighting the stability and transformation potential of the FDSH22+ cation under various conditions (Golovnev et al., 2013).

Chemical Properties Analysis

The chemical properties of formamidine disulfide dihydrochloride, such as its reactivity with d-element salts and oxidation behavior, underscore its role as a versatile compound in inorganic chemistry. Its ability to undergo transformation into different cationic forms upon exposure to air and react with oxidizing agents like chlorine dioxide reveals a complex chemical behavior conducive to various applications in synthesis and chemical reactions (Golovnev et al., 2013; Martincigh et al., 2013).

Scientific Research Applications

1. Application in Perovskite Solar Cells

  • Summary of Application: Formamidine disulfide dihydrochloride (FASCl) is used as a localised electron scavenger in the production of perovskite solar cells. It helps in the manipulation of intrinsic defects in Formamidinium lead iodide (FAPbI3)-based perovskites, which are strong candidates for highly efficient solar cells .
  • Methods of Application: The FAS 2+ ion from FASCl is substituted for the FA + ion in FAPbI3. This makes the iodine vacancy lose the strongly localised electrons and removes the deep traps. The incorporation of FASCl induces the formation of intermediate phases with a perovskite precursor, which can effectively stabilise the black α-phase FAPbI3 and retard the crystallisation rate .
  • Results or Outcomes: The optimal unit device exhibits a remarkable power conversion efficiency (PCE) of 23.11%, a stabilised power output (SPO) of 22.83%, a low voltage deficit of 0.343 V, and a notable fill factor of 83.4%. The device retains ∼92.5% and ∼91.7% of its initial efficiency after 1000 h of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively .

2. Application in Adsorption of Au (III)

  • Summary of Application: A novel disulfide functionalized nitrogen-rich covalent organic polymer (S-COP) synthesized using Formamidine disulfide dihydrochloride shows efficient adsorption performance for Au (III) from aqueous solution .
  • Methods of Application: The S-COP is synthesized by a solvothermal method and characterized by XRD, SEM, FT-IR, N2 adsorption–desorption and XPS techniques .
  • Results or Outcomes: The as-synthesized S-COP exhibits an exceedingly high Au (III) uptake capacity of 1506 mg·g −1. Furthermore, S-COP has satisfactory selectivity and reusability, which is a highlight of adsorption materials .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for Formamidine disulfide dihydrochloride .

Future Directions

Formamidine disulfide dihydrochloride has been used as a strong oxidant or electron scavenger in the development of perovskite solar cell modules . The substitution of the FAS 2+ ion for the FA + ion has led to perovskite solar cell modules with remarkable performance values . This suggests potential future applications in the field of renewable energy .

properties

IUPAC Name

carbamimidoylsulfanyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJQSCVWXZOXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)SSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamidine disulfide dihydrochloride

CAS RN

14807-75-1
Record name Thioperoxydicarbonimidic diamide ([(H2N)C(NH)]2S2), hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α,α'-dithiobisformamidine hydrochloride
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Record name FORMAMIDINE DISULFIDE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
JB Walker, MS Walker - Archives of Biochemistry and Biophysics, 1960 - Elsevier
Papain, urease, and arginine-glycine transamidinase are strongly inhibited by formamidine disulfide. Evidence is presented which indicates that formamidine disulfide reacts with …
Number of citations: 28 www.sciencedirect.com
IR Fielding - 1970 - researchworks.creighton.edu
… They report that formamidine disulfide dihydrochloride (FDS» 2HC1) and a copper (l) complex of thiourea result when cupric chloride is added to thiourea. However, it is felt by this …
Number of citations: 2 researchworks.creighton.edu
J Zhu, S Park, OY Gong, CH Sohn, Z Li… - Energy & …, 2021 - pubs.rsc.org
… In this work, we report on an efficient strategy to prevent charge localisation in the iodine vacancy by the addition of formamidine disulfide dihydrochloride (FASCl). The FAS 2+ ion in …
Number of citations: 59 pubs.rsc.org
V Francisco, L Garcia-Rio, JA Moreira… - New Journal of …, 2008 - pubs.rsc.org
… The results are perfectly compatible with those obtained using the formamidine disulfide dihydrochloride (97.0%) supplied by Aldrich. Stock solutions of FDSH 2 2+ 2Cl − were kept in …
Number of citations: 11 pubs.rsc.org
LL Peng, WF Zhou, M Chen, LJ Li, Y Liu… - Journal of Polymer …, 2023 - Springer
… terephthalaldehyde and formamidine disulfide dihydrochloride as the synthetic monomers. Typically, terephthalaldehyde (33.6 mg, 0.22 mmol), formamidine disulfide dihydrochloride (…
Number of citations: 3 link.springer.com
BS Martincigh, M Mhike, K Morakinyo… - Australian Journal of …, 2013 - CSIRO Publishing
… The following reagents were used without further purification: formamidine disulfide dihydrochloride (FDS, 97 %), soluble starch, sodium thiosulfate, sodium chlorate, perchloric acid (70 …
Number of citations: 4 www.publish.csiro.au
J Li, JD Miller - Hydrometallurgy, 2002 - Elsevier
… Thiourea (99.0%, Fisher Scientific) and formamidine disulfide dihydrochloride (97.0%, Aldrich) were used as received. AR-grade ammonium hydroxide and sulfuric acid were obtained …
Number of citations: 95 www.sciencedirect.com
NN Golovnev, SD Kirik, AA Leshok - Russian Journal of Inorganic …, 2013 - Springer
… Abstract—Products of reactions of salts of d elements with formamidine disulfide dihydrochloride (FDSH2Cl2) in concentrated HCl and HBr solutions were synthesized and characterized…
Number of citations: 3 link.springer.com
M Arifoglu, WN Marmer… - Textile research journal, 1992 - journals.sagepub.com
… The reaction of thiourea with hydrogen peroxide in hydrochloric acid at pH < 1 results in the formation of formamidine disulfide dihydrochloride, which decomposes at pH values greater …
Number of citations: 62 journals.sagepub.com
LG Rio, CG Munkley, G Stedman - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… The kinetics of the decomposition of formamidine disulfide dihydrochloride, (NH,),CSSC(NH,); + … Formamidine disulfide dihydrochloride was made by the method of Werner, oxidising …
Number of citations: 23 pubs.rsc.org

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